molecular formula C14H14ClNO2S B2696314 N-(2-(2-chlorophenyl)-2-methoxyethyl)thiophene-2-carboxamide CAS No. 1795442-24-8

N-(2-(2-chlorophenyl)-2-methoxyethyl)thiophene-2-carboxamide

Cat. No. B2696314
CAS RN: 1795442-24-8
M. Wt: 295.78
InChI Key: VUDXPQHVBPZDAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[b]thiophene-2-carboxamide derivatives are a series of compounds designed and synthesized for their STING-agonistic activity . STING is an important immune-associated protein that triggers the IRF and NF-κB pathways, generating type I interferons and proinflammatory cytokines .


Molecular Structure Analysis

The proposed binding mode of these derivatives and STING protein includes two canonical hydrogen bonds, a π-π stacking interaction, and a π-cation interaction formed between the agonist and the CDN-binding domain of STING protein .

Scientific Research Applications

Medicinal Chemistry

Thiophene-based analogs, such as “N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-2-carboxamide”, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Anti-inflammatory Properties

Thiophene derivatives have been reported to possess anti-inflammatory properties . This makes them potentially useful in the development of new anti-inflammatory drugs.

Anticancer Agents

Thiophene derivatives, including “N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-2-carboxamide”, are used as raw materials in the synthesis of anticancer agents . This suggests potential applications in cancer treatment.

Anti-atherosclerotic Agents

2-Octylthiophene, a derivative of thiophene, is used in the synthesis of anti-atherosclerotic agents . This indicates that “N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-2-carboxamide” could also have potential applications in this area.

Industrial Chemistry and Material Science

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This suggests that “N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-2-carboxamide” could be used in similar applications.

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This indicates potential applications of “N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-2-carboxamide” in the field of electronics.

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests that “N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-2-carboxamide” could be used in the production of OLEDs.

Antimicrobial Properties

Thiophene derivatives exhibit antimicrobial properties . This suggests that “N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-2-carboxamide” could be used in the development of new antimicrobial agents.

Mechanism of Action

The mechanism of action of these derivatives involves the activation of the STING protein, which triggers the IRF and NF-κB pathways . This leads to the generation of type I interferons and proinflammatory cytokines, priming the innate immune responses .

Future Directions

The future directions of research on these derivatives could involve further exploration of their STING-agonistic activity and potential applications in immunotherapy .

properties

IUPAC Name

N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2S/c1-18-12(10-5-2-3-6-11(10)15)9-16-14(17)13-7-4-8-19-13/h2-8,12H,9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUDXPQHVBPZDAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CC=CS1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.